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Introduction

AZ-5104 is the active, des-methyl metabolite of Osimertinib (AZD9291), a third-generation
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] As an irreversible
inhibitor, AZ-5104 covalently binds to the cysteine 797 residue in the ATP-binding site of EGFR.
This application note provides a comprehensive overview of AZ-5104, including its mechanism
of action, quantitative data on its potency, and detailed protocols for its use in studying EGFR-
driven cancers. Preclinical studies have demonstrated that AZ-5104 is more potent than its
parent compound, Osimertinib, against EGFR-mutant cell lines, although it exhibits a lower
margin of selectivity against wild-type EGFR.[1]

Mechanism of Action

AZ-5104 is a potent inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions and
L858R) and the T790M resistance mutation.[1] Its irreversible binding to EGFR leads to
sustained inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and
PI3K-AKT pathways, which are critical for cell proliferation and survival in EGFR-driven
cancers. The diagram below illustrates the EGFR signaling pathway and the inhibitory action of
AZ-5104.
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Caption: EGFR signaling pathway and the inhibitory action of AZ-5104.
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Quantitative Data
In Vitro Potency of AZ-5104

The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZ-
5104 against various EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell

lines.
. EGFR Mutation

Cell Line AZ-5104 IC50 (nM) Reference
Status

PC-9 Exon 19 deletion 2 [2]

NCI-H1975 L858R / T790M 2 [2]
Exon 19 deletion /

PC-9VanR 1 [2]
T790M

LoVo Wild-Type 33 [2]

H2073 Wild-Type 53 [2]

In Vivo Tumor Growth Inhibition by AZ-5104

The table below presents data on the in vivo efficacy of AZ-5104 in various xenograft models of
EGFR-driven cancers.
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EGFR AZ-5104 Dose
Xenograft . Tumor Growth
Mutation (mglkgl/day, . Reference
Model Inhibition (TGI)
Status oral)
Significant tumor
NCI-H1975 L858R / T790M 5 ) [3]
shrinkage
. Significant tumor
PC-9 Exon 19 deletion 5 ) [3]
shrinkage
M766_A767insA o
LXF2478 (PDX) sy 25 Significant TGl [1]
H773_V774insN o
LU0387 (PDX) 50 Significant TGI [1]

PH

Pharmacokinetic Parameters of AZ-5104 in Mice

The following table summarizes key pharmacokinetic parameters of AZ-5104 in mice following

oral administration.

Parameter

Value

Conditions

Reference

Cmax

~1 uM

5 mg/kg oral dose of
Osimertinib to SCID [4]

mice

Tmax

~4 hours

5 mg/kg oral dose of
Osimertinib to SCID [4]

mice

AUC

~10 pM:h

5 mg/kg oral dose of
Osimertinib to SCID [4]

mice

Experimental Protocols
Cell Viability Assay (MTT/IMTS Assay)
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This protocol describes a method to determine the effect of AZ-5104 on the viability of cancer
cell lines.

Click to download full resolution via product page

Caption: Workflow for a cell viability assay using AZ-5104.
Materials:

o EGFR-mutant cancer cell line (e.g., PC-9, NCI-H1975)

o Complete growth medium (e.g., RPMI-1640 with 10% FBS)
o 96-well cell culture plates

e AZ-5104

o DMSO (for stock solution)

e MTT or MTS reagent

e Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCI)
e Microplate reader

Protocol:

o Cell Seeding:
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o Trypsinize and count cells.

o Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of
complete growth medium.

o Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell
attachment.

e Compound Preparation and Treatment:
o Prepare a 10 mM stock solution of AZ-5104 in DMSO.

o Perform serial dilutions of the stock solution in complete growth medium to achieve the
desired final concentrations (e.g., 0.1 nM to 10 pM).

o Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of AZ-5104. Include a vehicle control (medium with DMSO) and a no-
treatment control.

e Incubation:
o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
e MTT/MTS Assay:

o For MTT Assay: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate
for 2-4 hours at 37°C. Carefully remove the medium and add 100 uL of solubilization buffer
to dissolve the formazan crystals.

o For MTS Assay: Add 20 uL of MTS reagent to each well and incubate for 1-4 hours at
37°C.

o Data Acquisition and Analysis:

o Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using
a microplate reader.
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o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of cell viability against the logarithm of the inhibitor concentration to
generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of AZ-5104 on EGFR
phosphorylation.

Materials:

o EGFR-mutant cancer cell line

o Complete growth medium

o 6-well cell culture plates

e AZ-5104

« DMSO

o EGF (Epidermal Growth Factor)

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

e Laemmli sample buffer

e SDS-PAGE gels

 PVDF membrane

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-B3-actin)
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» HRP-conjugated secondary antibodies

e ECL substrate

o Chemiluminescence imaging system

Protocol:

e Cell Culture and Treatment:

o Seed cells in 6-well plates and grow to 70-80% confluency.

o Serum-starve the cells for 16-24 hours if necessary to reduce basal EGFR
phosphorylation.

o Treat the cells with various concentrations of AZ-5104 for 2-4 hours. Include a vehicle
control.

o Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C to induce EGFR
phosphorylation.

o Cell Lysis and Protein Quantification:

o Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

o Clarify the lysates by centrifugation and collect the supernatant.

o Determine the protein concentration of each lysate using a BCA assay.

o SDS-PAGE and Western Blotting:

[¢]

Normalize protein concentrations and prepare samples with Laemmli buffer.

[e]

Separate the proteins by SDS-PAGE and transfer them to a PVYDF membrane.

o

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

[¢]

Incubate the membrane with primary antibodies (e.qg., anti-p-EGFR 1:1000, anti-total
EGFR 1:1000) overnight at 4°C.
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o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody
(1:2000-1:5000) for 1 hour at room temperature.

o Wash the membrane again and detect the signal using an ECL substrate and an imaging
system.

o Probe for a loading control (e.g., B-actin) to ensure equal protein loading.

In Vivo Xenograft Studies

This protocol provides a general guideline for evaluating the anti-tumor efficacy of AZ-5104 in a
mouse xenograft model.

Model Setup

Subcutaneous injection Randomize mice into

. . 0
of cancer cells into mice treatment groups

Treatment

Endpoint Analysis

Administer AZ-5104
(e.g., oral gavage)

Prepare AZ-5104
formulation

Measure tumor volume
and body weight

Analyze tumors
(e.g., Western blot, IHC)

Click to download full resolution via product page
Caption: Workflow for an in vivo xenograft study with AZ-5104.

Materials:

Immunocompromised mice (e.g., nude or SCID)

EGFR-mutant cancer cell line

Matrigel (optional)

AZ-5104
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e Vehicle for oral gavage (e.g., 1% Polysorbate 80 in water)[1]
o Calipers

e Anesthesia

Protocol:

e Tumor Cell Implantation:

o Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed
with Matrigel) into the flank of each mouse.

e Tumor Growth and Randomization:
o Monitor tumor growth by measuring tumor dimensions with calipers.

o When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

e Drug Preparation and Administration:

o Prepare the AZ-5104 formulation for oral gavage. A formulation of 1% Polysorbate 80 in
water has been used for the parent compound, Osimertinib.[1]

o Administer AZ-5104 orally once daily at the desired dose (e.g., 25-50 mg/kg). The control
group should receive the vehicle only.

e Monitoring and Endpoint:
o Measure tumor volume and mouse body weight 2-3 times per week.
o Continue treatment for the duration of the study (e.g., 2-4 weeks).

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies like western blotting for p-EGFR).

Conclusion
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AZ-5104 is a valuable research tool for studying the biology of EGFR-driven cancers and for
the preclinical evaluation of novel therapeutic strategies. Its high potency against clinically
relevant EGFR mutations makes it an important compound for understanding both the efficacy
and potential off-target effects of third-generation EGFR inhibitors. The protocols provided here
offer a starting point for researchers to incorporate AZ-5104 into their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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